molecular formula C9H4BrClF3N B12078040 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B12078040
M. Wt: 298.48 g/mol
InChI Key: JBENESHYLFBIJO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic compound with the molecular formula C9H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, along with the acetonitrile group, makes it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C9H4BrClF3N

Molecular Weight

298.48 g/mol

IUPAC Name

2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrClF3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2

InChI Key

JBENESHYLFBIJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC#N

Origin of Product

United States

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